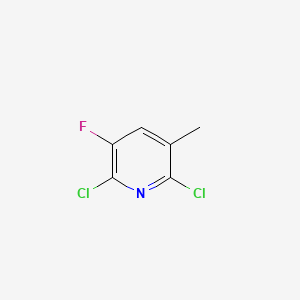
2,6-Dichloro-3-fluoro-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-fluoro-5-methylpyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoro-5-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,6-dichloro-3-methylpyridine using a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions, including elevated temperatures and the presence of a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom.
Another method involves the use of a nucleophilic substitution reaction where 2,6-dichloro-3-methylpyridine is treated with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure the efficient substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include potassium fluoride, sodium methoxide, and amines.
Oxidation: The methyl group in the compound can be oxidized to form a carboxylic acid or an aldehyde. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: The compound can be reduced to form the corresponding amine or alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
科学的研究の応用
2,6-Dichloro-3-fluoro-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing fluorine atoms for enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3-fluoro-5-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Uniqueness
2,6-Dichloro-3-fluoro-5-methylpyridine is unique due to the specific arrangement of chlorine, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various fluorinated compounds. The presence of both chlorine and fluorine atoms enhances its reactivity and allows for selective functionalization, which is not easily achievable with other similar compounds.
特性
分子式 |
C6H4Cl2FN |
|---|---|
分子量 |
180.00 g/mol |
IUPAC名 |
2,6-dichloro-3-fluoro-5-methylpyridine |
InChI |
InChI=1S/C6H4Cl2FN/c1-3-2-4(9)6(8)10-5(3)7/h2H,1H3 |
InChIキー |
MLLNKLGZTFCNLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















